4-Chloro-1(2H)-isoquinolone
Overview
Description
4-Chloro-1(2H)-isoquinolone is a heterocyclic compound that belongs to the isoquinolone family It is characterized by a chlorine atom attached to the fourth position of the isoquinolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1(2H)-isoquinolone typically involves the chlorination of isoquinolone. One common method is the reaction of isoquinolone with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom at the fourth position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1(2H)-isoquinolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-chloroisoquinoline-1,2-dione using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 4-chloro-1,2-dihydroisoquinolone.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 4-Chloroisoquinoline-1,2-dione.
Reduction: 4-Chloro-1,2-dihydroisoquinolone.
Substitution: Various substituted isoquinolones depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1(2H)-isoquinolone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: this compound is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 4-Chloro-1(2H)-isoquinolone involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with DNA, leading to the inhibition of DNA replication and transcription in cancer cells.
Comparison with Similar Compounds
4-Chloro-1(2H)-isoquinolone can be compared with other similar compounds such as:
4-Chloro-1H-imidazole-5-carbaldehyde: This compound also contains a chlorine atom but differs in its ring structure and functional groups.
4-Chloro-1,5-naphthyridine: Similar in having a chlorine atom, but it has a different heterocyclic system.
4-Chloro-1H-indole-2-carboxylate: Another chlorine-containing heterocycle with distinct biological activities.
Uniqueness: The uniqueness of this compound lies in its specific isoquinolone ring structure, which imparts unique chemical reactivity and biological activity compared to other chlorine-containing heterocycles.
By understanding the properties, synthesis, and applications of this compound, researchers can further explore its potential in various scientific fields.
Biological Activity
4-Chloro-1(2H)-isoquinolone is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antiviral and antibacterial properties. This article reviews the current understanding of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound belongs to the isoquinolone family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine-like ring. The presence of the chlorine atom at the 4-position contributes to its reactivity and biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of isoquinolone derivatives, including this compound, against various viral strains, particularly influenza viruses.
Key Findings:
- Antiviral Efficacy : In vitro assays demonstrated that this compound exhibits effective antiviral activity with EC50 values ranging from 0.2 to 0.6 µM against influenza A and B viruses. However, it also shows significant cytotoxicity with CC50 values around 39 µM in canine kidney epithelial cells .
- Mechanism of Action : The compound appears to inhibit viral replication rather than viral entry, as it effectively reduces the expression of viral proteins and progeny release when administered post-infection .
Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
---|---|---|---|
This compound | 0.2 - 0.6 | 39 | ≥65 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the isoquinolone structure can enhance antiviral properties while reducing cytotoxicity. For instance, derivatives with altered substituents have shown improved selectivity indices and lower cytotoxic effects .
Notable Derivatives:
- Compound 21 : A derivative with higher EC50 values (9.9 - 18.5 µM) but significantly reduced cytotoxicity (CC50 > 300 µM) was identified as a promising candidate for further development .
Antibacterial Activity
In addition to its antiviral properties, isoquinolone derivatives have been explored for their antibacterial effects, particularly against Gram-negative bacteria such as Escherichia coli.
Research Insights:
- Screening Results : A library of isoquinolone compounds was screened for antibacterial activity, revealing several candidates with minimum inhibitory concentrations (MIC) as low as 6.25 µM against resistant strains of E. coli.
- Mechanisms : The antibacterial action is believed to involve disruption of bacterial DNA gyrase activity, which is crucial for bacterial replication .
Case Studies
Several case studies have explored the biological activities of various isoquinolone derivatives:
- Antiviral Studies : In a study focusing on influenza viruses, compounds structurally related to this compound were shown to effectively inhibit viral replication without significant toxicity when optimized for structure .
- Antibacterial Screening : Another study demonstrated that isoquinoline sulfonamides exhibited potent antibacterial activity against fluoroquinolone-resistant E. coli, suggesting that structural modifications can lead to enhanced efficacy against resistant strains .
Properties
IUPAC Name |
4-chloro-2H-isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWIXKFNHOXLBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356466 | |
Record name | 4-Chloro-1(2H)-isoquinolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56241-09-9 | |
Record name | 4-Chloro-1(2H)-isoquinolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.